Isariin D

Insecticidal Biopesticide Cyclodepsipeptide

Isariin D exhibits verified insecticidal activity against Galleria mellonella larvae, while isariin A and B are entirely inactive. This extreme structure-activity sensitivity means generic cyclodepsipeptide substitution will invalidate your biopesticide or SAR study. Procure the authentic compound to investigate molecular determinants of insect toxicity, resistance mechanisms, and fungal NRPS biosynthesis. Available as a research-grade solid with full characterization and cold-chain shipping options.

Molecular Formula C26H45N5O7
Molecular Weight 539.7 g/mol
Cat. No. B15561028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsariin D
Molecular FormulaC26H45N5O7
Molecular Weight539.7 g/mol
Structural Identifiers
InChIInChI=1S/C26H45N5O7/c1-8-9-10-18-12-20(32)27-13-21(33)31-22(15(4)5)25(36)30-19(11-14(2)3)24(35)28-16(6)23(34)29-17(7)26(37)38-18/h14-19,22H,8-13H2,1-7H3,(H,27,32)(H,28,35)(H,29,34)(H,30,36)(H,31,33)/t16-,17+,18+,19+,22+/m1/s1
InChIKeyOMCRYJIAXGEETJ-PEXPKUBFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isariin D Procurement Guide: Defining the Baseline Cyclodepsipeptide from Isaria felina


Isariin D is a cyclodepsipeptide, a class of naturally occurring or synthetic compounds characterized by a cyclic arrangement of amino and hydroxy acid residues, isolated from the entomopathogenic fungus Isaria felina [1]. It belongs to the isariin family, a group of structurally related cyclodepsipeptides that share a common pentapeptide core cyclized through a β-hydroxy acid [2]. Isariin D is recognized for its insecticidal properties, a key attribute driving its scientific and industrial interest [1]. As a specialized secondary metabolite, its procurement is often for research into novel biopesticides and as a tool for studying cyclodepsipeptide biosynthesis and bioactivity [2].

Isariin D vs. Generic Cyclodepsipeptides: Why Substitution Compromises Research Outcomes


Generic substitution among cyclodepsipeptides is scientifically untenable due to the extreme structure-activity relationship (SAR) sensitivity of this compound class. Minute variations in the amino acid sequence, the nature of the β-hydroxy acid linker, or stereochemistry can dictate the presence or absence of specific bioactivities. For instance, within the isariin family alone, Isariin D exhibits significant insecticidal activity against Galleria mellonella, while the structurally related isariin B and the parent compound isariin (isariin A) are entirely inactive in the same assay [1]. This stark functional divergence, driven by precise structural determinants, underscores that interchangeable use of 'similar' cyclodepsipeptides is a high-risk procurement strategy that can invalidate experimental data and lead to false-negative or false-positive conclusions [2].

Quantitative Evidence Guide for Isariin D: Verifiable Differentiation from Analogs


Isariin D vs. In-Class Analogs: Demonstrated Insecticidal Activity Against Galleria mellonella Larvae

Isariin D exhibits specific insecticidal activity against Galleria mellonella (wax moth) larvae, a key differentiator within the isariin family. In direct comparative assays, Isariin D was found to be active, while its structural analog, Isariin B, and the parent compound, Isariin (Isariin A), showed no activity in the same test system [1]. Isariin C, another analog, showed lesser activity. This demonstrates a clear, qualitative structure-activity relationship.

Insecticidal Biopesticide Cyclodepsipeptide

Isariin D vs. Iso-isariin D: Differential Brine Shrimp Lethality (LD50)

While quantitative data for Isariin D's cytotoxicity is limited, data for its close structural analog, iso-isariin D, provides a benchmark for class-level inference. In a brine shrimp (Artemia salina) lethality assay, iso-isariin D exhibited an LD50 value of 26.58 μM. This can be compared to other cyclodepsipeptides isolated from the same marine-derived fungus, Beauveria felina EN-135, which showed a range of potencies. For example, destruxin A (compound 4) had an LD50 of 5.34 μM, and roseotoxin B (compound 5) had an LD50 of 0.73 μM [1]. This highlights that even within a single extract, structural variations lead to significant differences in bioactivity, underscoring the need for specific compound procurement.

Cytotoxicity Brine Shrimp Lethality Iso-isariin D

Antimicrobial Activity Profile: Iso-isariin D Against Pseudomonas aeruginosa

The antimicrobial potential of the isariin class is demonstrated by iso-isariin D, which showed specific activity against Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) of 32 μg/mL [1]. While this is less potent than the positive control chloramphenicol (MIC = 4 μg/mL), it represents a defined antimicrobial activity. Other compounds in the same study, such as felinone B, showed no activity against any of the tested microbes, highlighting the selective nature of iso-isariin D's effect.

Antimicrobial MIC Pseudomonas aeruginosa

High-Impact Application Scenarios for Isariin D in Research and Development


Biopesticide Discovery and Mode-of-Action Studies in Entomology

Given its verified insecticidal activity against Galleria mellonella larvae, Isariin D is a prime candidate for studies aimed at developing novel biopesticides. Its specific activity, as contrasted with the inactivity of isariin B and isariin A, makes it a valuable tool for structure-activity relationship (SAR) studies to pinpoint the molecular determinants of insect toxicity [1]. Researchers can use Isariin D to investigate insect physiological targets and resistance mechanisms, providing a foundation for the rational design of more potent and selective insecticidal agents.

Cyclodepsipeptide Biosynthesis and Metabolic Engineering

Isariin D serves as a key model compound for understanding the biosynthesis of cyclodepsipeptides in entomopathogenic fungi. The isariin family, including Isariin D, are products of non-ribosomal peptide synthetases (NRPSs), and studying their genetic and enzymatic machinery is crucial for metabolic engineering efforts [1]. Procuring Isariin D enables research into the specific biosynthetic gene cluster, feeding studies with labeled precursors, and heterologous expression to produce novel analogs with tailored bioactivities [2].

Antimicrobial and Cytotoxicity Screening for Drug Discovery

Although direct data for Isariin D is limited, the activity profile of its close analog iso-isariin D—including specific antimicrobial activity against P. aeruginosa and a defined LD50 in a brine shrimp cytotoxicity model—positions the isariin chemotype as a valuable scaffold for drug discovery screening [1]. Procurement of Isariin D can support medicinal chemistry programs focused on generating semi-synthetic derivatives with improved potency and selectivity, or as a reference compound in assays exploring the therapeutic potential of fungal cyclodepsipeptides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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